molecular formula C14H10IN B1621532 9-(Iodomethyl)acridine CAS No. 219647-49-1

9-(Iodomethyl)acridine

Cat. No. B1621532
M. Wt: 319.14 g/mol
InChI Key: DXNLOPGUIKXFCT-UHFFFAOYSA-N
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Description

“9-(Iodomethyl)acridine” is a derivative of acridine . Acridine derivatives are a class of compounds that have been extensively researched due to their broad spectrum of biological activity . They are characterized by unique physical and chemical properties, biological activities, and industrial applications .


Synthesis Analysis

The synthesis of acridine derivatives has been actively researched over the years. For instance, 9-substituted acridines can be synthesized by the reaction of substituted benzaldehyde with dimedone in the presence of liquid ammonia in a water–ethanol system . Another method involves the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol .


Molecular Structure Analysis

Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The unique planar ring structure allows acridine derivatives to act as DNA intercalators .


Chemical Reactions Analysis

Acridine derivatives have been shown to exhibit a variety of chemical reactions. For instance, 9-substituted acridines have been designed and synthesized as effective inhibitors for mild steel corrosion in a 15% HCl solution .


Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties. They are known for their use as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies . Acridine derivatives have very good laser property comparable to those of coumarin-102 .

Future Directions

The development of acridine derivatives with enhanced therapeutic potency and selectivity is a major focus of recent research . These compounds may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . Furthermore, there is a strong desire for thermally activated delayed fluorescence (TADF) compounds to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .

properties

IUPAC Name

9-(iodomethyl)acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNLOPGUIKXFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376664
Record name 9-(iodomethyl)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Iodomethyl)acridine

CAS RN

219647-49-1
Record name 9-(Iodomethyl)acridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219647-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(iodomethyl)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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